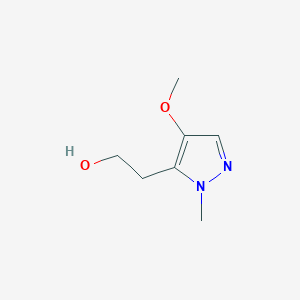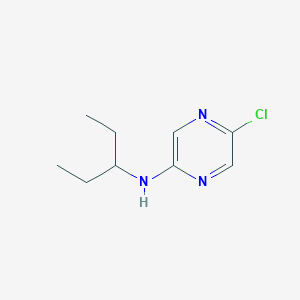
5-Chloro-N-(pentan-3-yl)pyrazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-N-(pentan-3-yl)pyrazin-2-amine is a chemical compound with the molecular formula C9H14ClN3 It is a nitrogen-containing heterocyclic compound, which means it has a ring structure composed of carbon and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(pentan-3-yl)pyrazin-2-amine typically involves the reaction of 5-chloropyrazine-2-amine with pentan-3-ylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and more efficient production. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
5-Chloro-N-(pentan-3-yl)pyrazin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in the replacement of the chlorine atom with various functional groups, such as hydroxyl, alkyl, or amino groups.
科学的研究の応用
5-Chloro-N-(pentan-3-yl)pyrazin-2-amine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
作用機序
The mechanism of action of 5-Chloro-N-(pentan-3-yl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
類似化合物との比較
Similar Compounds
5-Bromo-6-chloro-pyrazin-2-amine: Similar in structure but with a bromine atom instead of a pentan-3-yl group.
Pyrazinamide: A well-known antitubercular agent with a pyrazine ring structure.
5-Aryl-N-(pyrazin-2-yl)thiophene-2-amine: Another pyrazine derivative with different substituents.
Uniqueness
5-Chloro-N-(pentan-3-yl)pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pentan-3-yl group may enhance its lipophilicity and ability to interact with biological membranes, potentially leading to improved biological activity compared to other pyrazine derivatives.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C9H14ClN3 |
|---|---|
分子量 |
199.68 g/mol |
IUPAC名 |
5-chloro-N-pentan-3-ylpyrazin-2-amine |
InChI |
InChI=1S/C9H14ClN3/c1-3-7(4-2)13-9-6-11-8(10)5-12-9/h5-7H,3-4H2,1-2H3,(H,12,13) |
InChIキー |
HTAZXRNPMWBYOI-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)NC1=CN=C(C=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


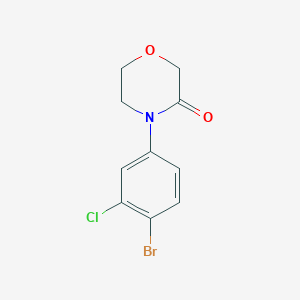
![2-[(3-Methylbutan-2-yl)oxy]pyrimidin-5-amine](/img/structure/B13313845.png)

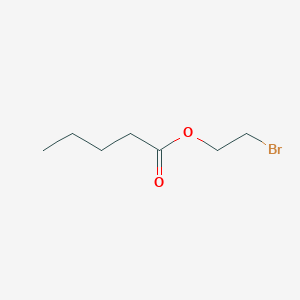
![2-{[(Benzyloxy)carbonyl]amino}hex-4-enoic acid](/img/structure/B13313863.png)
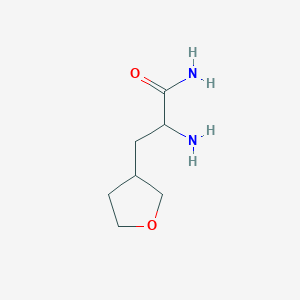
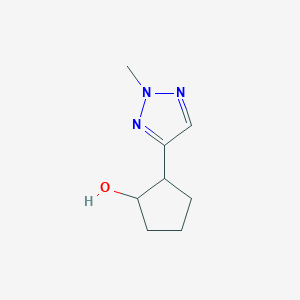
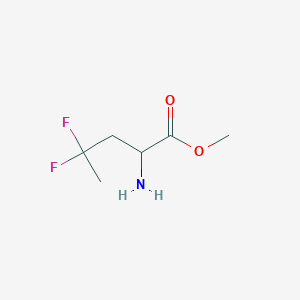
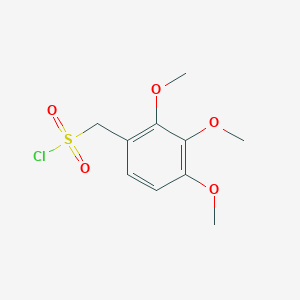
![5-{Bicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-4-carboxylic acid](/img/structure/B13313888.png)
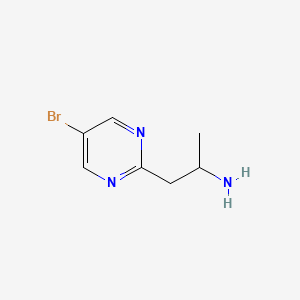
![5-[(2-Methylbut-3-YN-2-YL)amino]furan-2-carboxylic acid](/img/structure/B13313896.png)

